molecular formula C12H15NO3 B5158244 Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester CAS No. 7505-02-4

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester

Cat. No.: B5158244
CAS No.: 7505-02-4
M. Wt: 221.25 g/mol
InChI Key: KUEGIRDNEZTDSX-UHFFFAOYSA-N
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Description

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a phenyl group attached to the carbamic acid moiety and a tetrahydrofuran-2-ylmethyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbamate derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and in the treatment of various diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the carbamate group, which can react with amino acid residues such as serine, cysteine, and lysine .

Comparison with Similar Compounds

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester can be compared with other carbamate compounds, such as:

The uniqueness of this compound lies in its combination of the phenyl and tetrahydrofuran-2-ylmethyl ester groups, which confer specific chemical properties and reactivity that are valuable in various applications.

Properties

IUPAC Name

oxolan-2-ylmethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEGIRDNEZTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7505-02-4
Record name NSC404857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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